1-(3-Tert-butylphenyl)piperazine
Overview
Description
1-(3-Tert-butylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group attached to the phenyl ring, which is connected to the piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-(3-Tert-butylphenyl)piperazine is a derivative of piperazine, a class of organic compounds that have been found to have significant pharmacological properties . The primary targets of piperazine derivatives are often GABA receptors . .
Mode of Action
Piperazine compounds, in general, are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine derivatives are known to have wide-ranging biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs affect various biochemical pathways, but without specific information, it is difficult to determine the exact pathways affected by this compound.
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
A study has shown that a piperazine derivative was identified as toxic to non-small cell lung cancer
Action Environment
Piperazine is known to readily absorb water and carbon dioxide from the air
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperazine derivative .
Cellular Effects
Some piperazine derivatives have been shown to have significant effects on cellular processes . For example, certain piperazine compounds have been found to induce apoptosis in cancer cells
Molecular Mechanism
Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(3-Tert-butylphenyl)piperazine at different dosages in animal models have not been reported in the literature. The dosage effects of a compound can provide valuable information about its efficacy and safety profile .
Metabolic Pathways
Piperazine compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including its chemical properties and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function, and can be directed by specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butylphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-tert-butylaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperazine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-Tert-butylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Piperazine derivatives are known to exhibit pharmacological activities, and this compound may be investigated for its potential as a drug candidate.
Industry: Used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)piperazine: Contains a methyl group instead of a tert-butyl group, leading to variations in its reactivity and biological activity.
1-(3-Chlorophenyl)piperazine: Features a chlorine atom on the phenyl ring, which can significantly alter its chemical behavior and interactions with biological targets.
Uniqueness
1-(3-Tert-butylphenyl)piperazine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with biological molecules, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-(3-tert-butylphenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXUYWSRNMQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972742 | |
Record name | 1-(3-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57245-84-8 | |
Record name | 1-(3-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.